2'-Chloro-2'-désoxycytidine

Vue d'ensemble

Description

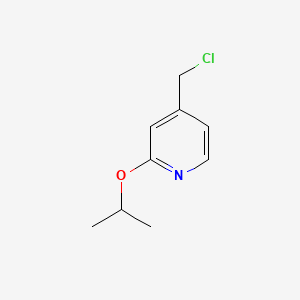

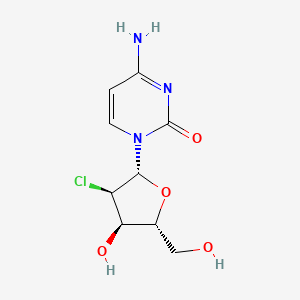

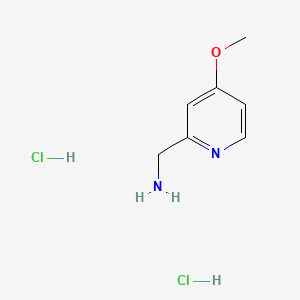

2’-Chloro-2’-deoxycytidine is a synthetic nucleoside analog that has garnered significant attention in scientific research due to its unique properties and potential applications. This compound is structurally similar to cytidine, a naturally occurring nucleoside, but with a chlorine atom replacing the hydroxyl group at the 2’ position of the deoxyribose sugar. This modification imparts distinct chemical and biological properties to 2’-Chloro-2’-deoxycytidine, making it a valuable tool in various fields of study.

Applications De Recherche Scientifique

2’-Chloro-2’-deoxycytidine has a wide range of applications in scientific research:

Analyse Biochimique

Biochemical Properties

2’-Chloro-2’-deoxycytidine interacts with several enzymes, proteins, and other biomolecules. It has a mechanism of inhibiting DNA methyltransferases . This interaction can lead to potential anti-metabolic and anti-tumor activities .

Cellular Effects

2’-Chloro-2’-deoxycytidine has been shown to induce apoptosis in quiescent lymphocytes . This makes it a useful drug for the treatment of indolent lymphoproliferative diseases . It is toxic to a cell that is not undergoing replicative DNA synthesis .

Molecular Mechanism

The mechanism of action of 2’-Chloro-2’-deoxycytidine involves its incorporation into the genome from the nucleotide pool . It enters cells and is likely erroneously incorporated into the genome . This leads to a distinctive high-resolution mutational spectrum of transition mutations .

Temporal Effects in Laboratory Settings

In laboratory settings, 2’-Chloro-2’-deoxycytidine has been shown to induce a dose-dependent decrease in cell growth and survival up to a dose of 0.3 mM . The dose-dependent effect diminishes at higher concentrations .

Metabolic Pathways

2’-Chloro-2’-deoxycytidine is involved in several metabolic pathways. It is a substrate for deoxycytidine kinase , an enzyme that phosphorylates deoxycytidine and its analogs. This phosphorylation is a key step in the metabolism of 2’-Chloro-2’-deoxycytidine .

Transport and Distribution

It is known that 2’-Chloro-2’-deoxycytidine enters cells and is likely erroneously incorporated into the genome from the nucleotide pool .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2’-Chloro-2’-deoxycytidine typically involves the chlorination of 2’-deoxycytidine. One common method includes the reaction of 2’-deoxycytidine with thionyl chloride (SOCl2) in the presence of a base such as pyridine. This reaction proceeds under mild conditions and results in the substitution of the hydroxyl group with a chlorine atom .

Industrial Production Methods: Industrial production of 2’-Chloro-2’-deoxycytidine follows similar synthetic routes but often employs optimized reaction conditions to enhance yield and purity. Large-scale production may involve continuous flow reactors and advanced purification techniques to ensure consistent quality and scalability .

Analyse Des Réactions Chimiques

Types of Reactions: 2’-Chloro-2’-deoxycytidine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as hydroxyl or amino groups, under appropriate conditions.

Oxidation and Reduction Reactions: While less common, the compound can participate in oxidation and reduction reactions, altering its chemical structure and properties.

Common Reagents and Conditions:

Substitution Reactions: Typically involve nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.

Oxidation and Reduction Reactions: May involve reagents such as hydrogen peroxide (H2O2) for oxidation or sodium borohydride (NaBH4) for reduction.

Major Products Formed:

Substitution Reactions: Result in the formation of derivatives like 2’-hydroxy-2’-deoxycytidine or 2’-amino-2’-deoxycytidine.

Oxidation and Reduction Reactions: Lead to various oxidized or reduced forms of the compound, depending on the specific reagents and conditions used.

Mécanisme D'action

The mechanism of action of 2’-Chloro-2’-deoxycytidine involves its incorporation into DNA during replication. Once incorporated, the chlorine atom at the 2’ position disrupts the normal base-pairing and DNA synthesis processes, leading to mutations and potential cell death . This compound targets rapidly dividing cells, making it effective against certain types of cancer and viral infections .

Comparaison Avec Des Composés Similaires

2’-Chloro-2’-deoxycytidine is often compared with other nucleoside analogs, such as:

2’-Deoxycytidine: The unmodified form, which lacks the chlorine atom and has different chemical and biological properties.

2’-Chloro-2’-deoxyadenosine (Cladribine): Another chlorinated nucleoside analog used in the treatment of certain cancers.

5-Chloro-2’-deoxycytidine: A related compound with a chlorine atom at the 5’ position, which exhibits distinct mutagenic properties.

The uniqueness of 2’-Chloro-2’-deoxycytidine lies in its specific substitution pattern and its ability to induce targeted mutations in DNA, making it a valuable tool in both research and therapeutic applications .

Propriétés

IUPAC Name |

4-amino-1-[(2R,3R,4R,5R)-3-chloro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClN3O4/c10-6-7(15)4(3-14)17-8(6)13-2-1-5(11)12-9(13)16/h1-2,4,6-8,14-15H,3H2,(H2,11,12,16)/t4-,6-,7-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOZPBORRQPATRO-XVFCMESISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10676912 | |

| Record name | 2'-Chloro-2'-deoxycytidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10676912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10212-19-8 | |

| Record name | 2'-Chloro-2'-deoxycytidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10676912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: How does 2'-Chloro-2'-deoxycytidine interact with ribonucleotide reductase and what are the downstream effects?

A: 2'-Chloro-2'-deoxycytidine and its related 2'-modified analogs (2'-fluoro-2'-deoxycytidine and 2'-azido-2'-deoxycytidine 5'-triphosphate) act as mechanism-based inhibitors of ribonucleotide reductases (RNRs) []. These enzymes are essential for DNA synthesis, as they catalyze the conversion of ribonucleotides to deoxyribonucleotides. Upon interacting with RNRs, these 2'-modified nucleotides decompose into their base components, inorganic di(tri)phosphate, and 2'-methylene-3(2H)-furanone []. This decomposition inactivates the enzyme, ultimately inhibiting DNA synthesis. Interestingly, while 2'-azido-2'-deoxycytidine 5'-triphosphate (N3CTP) scavenges the glycyl radical in anaerobic Escherichia coli RNR, no new transient radical species were observed, unlike in class I RNRs []. This suggests a similar but distinct chemical mechanism for ribose reduction in different RNR classes.

Q2: How does the phosphorylation state of 2'-Chloro-2'-deoxycytidine affect its rate of hydrolysis to the corresponding arabino derivative?

A: Research indicates that the rate of hydrolysis of 2'-Chloro-2'-deoxycytidine to arabino-cytidine is significantly influenced by its phosphorylation state []. The hydrolysis occurs most rapidly in the nucleoside form, followed by a decrease in rate for the 5'-monophosphate and 5'-diphosphate forms. Notably, the slowest hydrolysis rate is observed in the polymerized form (polynucleotide) []. This suggests that the presence and size of the phosphate group at the 5' position significantly hinders the hydrolysis reaction, likely due to steric hindrance and electronic effects. Furthermore, in the case of 2'-Chloro-2'-deoxyuridine, an additional product, O2, 2'-cyclonucleoside, was observed alongside the arabino derivative, highlighting the potential for multiple reaction pathways depending on the base moiety [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1h-[1,3,5]Triazepino[1,7-a]benzimidazole](/img/structure/B594956.png)

![6-Methoxyoxepino[3,2-d]isoxazole](/img/structure/B594960.png)